Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate
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Overview
Description
Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate is a heterocyclic compound that features a pyrrole ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes can create 2-(acylethynyl)pyrroles, which then undergo further reactions with propargylamine and intramolecular cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce new functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate: Shares a similar core structure but with different functional groups.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds also feature a fused pyrrole ring but differ in their additional ring structures and biological activities.
Uniqueness
Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate is unique due to its specific combination of pyrrole and pyrazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)6-7-3-5-11-8(7)2-4-10-11/h2,4,7H,3,5-6H2,1H3 |
InChI Key |
SLYHRNIFRNUIHR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN2C1=CC=N2 |
Origin of Product |
United States |
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